molecular formula C31H30N4O2S B12136601 2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide

2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide

Cat. No.: B12136601
M. Wt: 522.7 g/mol
InChI Key: NNRMNLTVZCKRMG-UHFFFAOYSA-N
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Description

2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide is a triazole-based acetamide derivative characterized by a 1,2,4-triazole core substituted with a 4-tert-butylphenyl group at position 5, a 4-methoxyphenyl group at position 4, and a sulfanyl-acetamide moiety at position 2. The acetamide nitrogen is further functionalized with a naphthalen-1-yl group, contributing to its lipophilic profile .

Properties

Molecular Formula

C31H30N4O2S

Molecular Weight

522.7 g/mol

IUPAC Name

2-[[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-naphthalen-1-ylacetamide

InChI

InChI=1S/C31H30N4O2S/c1-31(2,3)23-14-12-22(13-15-23)29-33-34-30(35(29)24-16-18-25(37-4)19-17-24)38-20-28(36)32-27-11-7-9-21-8-5-6-10-26(21)27/h5-19H,20H2,1-4H3,(H,32,36)

InChI Key

NNRMNLTVZCKRMG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)OC)SCC(=O)NC4=CC=CC5=CC=CC=C54

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the triazole ring, introduction of the sulfanyl group, and subsequent coupling with the naphthalen-1-yl acetamide moiety. Common reagents used in these reactions include hydrazines, aldehydes, and thiols, under conditions such as reflux or microwave-assisted synthesis.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazoles.

    Substitution: Aromatic substitution reactions can occur on the phenyl rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride can be employed.

    Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine or nitrating agents.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrotriazoles.

    Substitution: Various substituted aromatic compounds depending on the substituent introduced.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its triazole and sulfanyl groups. These interactions can modulate biological pathways, leading to the observed bioactivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The compound’s structural analogs differ primarily in the substituents attached to the acetamide nitrogen and triazole ring. Key examples include:

Compound Name Substituent on Acetamide-N Key Structural Features Molecular Weight (g/mol) ChemSpider ID/RN Reference
2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chloro-2-methylphenyl)acetamide 4-Chloro-2-methylphenyl Chlorine and methyl groups enhance steric bulk and electron-withdrawing effects ~547.09 MFCD03474132
2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide 3-Fluorophenyl Fluorine substitution increases electronegativity and metabolic stability ~505.61 499103-14-9
2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide 4-Ethylphenyl Ethyl group enhances lipophilicity, potentially improving membrane permeability 499103-37-6 -
2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dichlorophenyl)acetamide 2,6-Dichlorophenyl Dichloro substitution introduces significant steric hindrance and electronic effects 477313-59-0 -

Key Observations:

  • Naphthalen-1-yl vs.
  • Electronic Effects : Electron-withdrawing groups (e.g., -Cl, -F) enhance the acetamide’s hydrogen-bonding capacity, while electron-donating groups (e.g., -OCH₃) on the triazole ring modulate electronic density .

Bioactivity and Computational Insights

  • Molecular Similarity : Computational studies (–11) indicate that structural similarity (Tanimoto/Dice indices) correlates with bioactivity profiles. The naphthalen-1-yl group’s bulk may align with targets requiring extended hydrophobic interactions, differentiating it from smaller analogs .

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